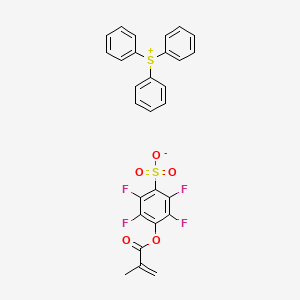







|
REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([F:8])=[C:6]([O:9][C:10](=[O:14])[C:11]([CH3:13])=[CH2:12])[C:5]([F:15])=[C:4]([F:16])[C:3]=1[S:17]([O-:20])(=[O:19])=[O:18].[Na+].[Br-].[C:23]1([S+:29]([C:36]2[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=2)[C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=2)[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>C(#N)C>[F:1][C:2]1[C:7]([F:8])=[C:6]([O:9][C:10](=[O:14])[C:11]([CH3:13])=[CH2:12])[C:5]([F:15])=[C:4]([F:16])[C:3]=1[S:17]([O-:20])(=[O:19])=[O:18].[C:36]1([S+:29]([C:23]2[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=2)[C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=2)[CH:37]=[CH:38][CH:39]=[CH:40][CH:41]=1 |f:0.1,2.3,5.6|
|


|
Name
|
sodium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzene sulfonate
|
|
Quantity
|
52 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C(=C(C(=C1F)OC(C(=C)C)=O)F)F)S(=O)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
42.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].C1(=CC=CC=C1)[S+](C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature over the weekend
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added 300 mL
|
|
Type
|
DISTILLATION
|
|
Details
|
of distilled
|
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was isolated
|
|
Type
|
WASH
|
|
Details
|
washed twice with a 1% solution of aqueous ammonium hydroxide (175 mL), and five times
|
|
Type
|
DISTILLATION
|
|
Details
|
with distilled
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
de-ionized water (250 mL), dried over sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
ADDITION
|
|
Details
|
A few crystals (about 12.5 mg) of hydroquinone were added
|
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was completely distilled under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to yield the product as a pale, yellow oil
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
FC1=C(C(=C(C(=C1F)OC(C(=C)C)=O)F)F)S(=O)(=O)[O-].C1(=CC=CC=C1)[S+](C1=CC=CC=C1)C1=CC=CC=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |